molecular formula C10H8 B10762775 Naphthalene CAS No. 31807-65-5

Naphthalene

Cat. No.: B10762775
CAS No.: 31807-65-5
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Naphthalene is an organic compound with the chemical formula C₁₀H₈. It is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings. This compound is a white crystalline solid with a characteristic odor that is detectable at very low concentrations. It is commonly known for its use in mothballs and as a precursor to other chemicals in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene can be synthesized through several methods. One common synthetic route involves the cyclization of phenylbutyric acid, which is heated with concentrated sulfuric acid or phosphoric acid to form tetralone. Tetralone is then reduced using zinc amalgam and hydrochloric acid to form tetralin, which is subsequently dehydrogenated using selenium or palladium to yield this compound .

Industrial Production Methods

Industrially, this compound is primarily produced from coal tar and petroleum. During the distillation of coal tar, this compound is obtained from the middle oil fraction. It can also be produced from the heavier fraction of cracked petroleum. The substance crystallizes in lustrous white plates and is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include concentrated nitric acid, sulfuric acid, chlorine, carbon tetrachloride, alkyl halides, Lewis acids, sodium, ethanol, isopentanol, chromium trioxide, acetic acid, and vanadium pentoxide .

Major Products

The major products formed from these reactions include 1-nitrothis compound, 1,8-dinitrothis compound, 1,5-dinitrothis compound, 1-naphthalenesulfonic acid, 2-naphthalenesulfonic acid, 1-chlorothis compound, 2-alkylthis compound, 1-acetylthis compound, 2-acetylthis compound, 1,4-dihydrothis compound, tetralin, decahydrothis compound, 1,4-naphthoquinone, and phthalic anhydride .

Scientific Research Applications

Mechanism of Action

Naphthalene exerts its effects through various mechanisms. It is metabolized by cytochrome P450 enzymes to form reactive metabolites, which can cause cellular damage. The metabolism of this compound involves the formation of this compound oxide, which can bind to cellular macromolecules and cause toxicity. The reactive metabolites can also deplete glutathione and other cellular antioxidants, leading to oxidative stress and cell damage .

Comparison with Similar Compounds

Naphthalene is similar to other polycyclic aromatic hydrocarbons such as anthracene and phenanthrene. it is more reactive than benzene in both substitution and addition reactions due to its fused ring structure. This compound’s unique structure allows for a variety of substitution patterns, making it a versatile compound in organic synthesis .

Similar Compounds

This compound’s unique reactivity and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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DSSTOX Substance ID

DTXSID8020913
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Mechanism of Action

1,2-Dihydroxynaphthalene or 1,2-naphthoquinone /metabolites of naphthalene/ combined with amino acids or irreversibly with the thiol groups of lens protein to form a brown precipitate. ... Hydroperoxide formed in the oxidation of 1,2-dihydroxynaphthalene and ascorbic acid can act with high levels of glutathione peroxidase in the eye to oxidize glutathione., /Mechanism of ocular toxicity:/...The oxidation products of naphthalene may reach the eye via the bloodstream, where 1,2-naphthoquinone is formed which can react with proteins and other cell components to form insoluble precipitates with a characteristic brown color. ... Naphthalene dihydrodiol is produced in the liver /of rats/, reaches the aqueous humor, and penetrates the lens, where it is metabolized to naphthoquinone., Mitochondrial respiration is inhibited 50% by 10 ppm (78 uM) /naphthalene/. Nicotinamide adenine dinucleotide oxidase, nicotinamide adenine dinucleotide-cytochrome c reductase, ubiquinone-50 oxidase, and nicotinamide adenine dinucleotide-ubiquinone reductase are inhibited; while succinate oxidase, nicotinamide adenine dinucleotide-ferricyanide reductase, nicotinamide adenine dinucleotide -indophenol reductase, and ATPase activities are not inhibited. ... Exposure at concentrations >7.5 ppm causes cultured cells to round up ... with eventual death the result. The effects of naphthalene on morphology and respiration are very similar, suggesting that mitochondrial inhibition plays a significant role in the effects of naphthalene on intact cells., Naphthalene itself is not cataractogenic; instead, the metabolite 1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol) is the cataract-inducing agent. Subsequent studies using biochemical and pharmacologic techniques, in vitro assays, and transgenic mice showed that aldose reductase in the rat lens is a major protein associated with naphthalene dihydrodiol dehydrogenase activity and that lens aldose reductase is the enzyme responsible for the formation of naphthalene dihydrodiol. In addition, invivo and invitro studies have shown that aldose reductase inhibitors prevent naphthalene-induced cataracts., For more Mechanism of Action (Complete) data for NAPHTHALENE (7 total), please visit the HSDB record page.
Record name NAPHTHALENE
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Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
Record name NAPHTHALENE
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Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS No.

91-20-3
Record name NAPHTHALENE
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Record name NAPHTHALENE
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
Record name NAPHTHALENE
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